
N~1~-Benzyl-N~1~,4-dimethyl-1,2-benzenediamine
Overview
Description
N~1~-Benzyl-N~1~,4-dimethyl-1,2-benzenediamine: is an organic compound with the chemical formula C~15~H~18~N~2~ . It is a derivative of benzenediamine, where the amino groups are substituted with benzyl and methyl groups. This compound is known for its applications in various chemical reactions and research fields.
Mechanism of Action
Target of Action
This compound is a unique chemical and its specific interactions with biological targets are still under investigation .
Mode of Action
It is known that this compound can interact with various substrates in organic synthesis, acting as a catalyst or functional reagent .
Biochemical Pathways
It is often used in organic synthesis, suggesting that it may interact with a wide range of biochemical pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N1-Benzyl-N~1~,4-dimethyl-1,2-benzenediamine .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Benzylation of N1,4-dimethyl-1,2-benzenediamine: The synthesis of N1-Benzyl-N~1~,4-dimethyl-1,2-benzenediamine can be achieved through the benzylation of N1,4-dimethyl-1,2-benzenediamine. This reaction typically involves the use of benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like toluene or dichloromethane at elevated temperatures (around 60-80°C) to facilitate the formation of the desired product.
Industrial Production Methods:
Batch Process: In industrial settings, the compound can be produced using a batch process where the reactants are mixed in a reactor and heated to the required temperature. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound.
Continuous Process: Alternatively, a continuous process can be employed where the reactants are continuously fed into a reactor, and the product is continuously removed and purified.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N1-Benzyl-N~1~,4-dimethyl-1,2-benzenediamine can undergo oxidation reactions to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form the corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where the benzyl or methyl groups are replaced by other functional groups. Common reagents for substitution reactions include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenediamine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: N1-Benzyl-N~1~,4-dimethyl-1,2-benzenediamine is used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Pharmaceutical Research: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Dye Manufacturing: The compound is used in the production of dyes and pigments due to its ability to form stable colored compounds.
Comparison with Similar Compounds
N~1~,4-Dimethyl-1,2-benzenediamine: Similar structure but lacks the benzyl group.
N~1~-Benzyl-1,2-benzenediamine: Similar structure but lacks the methyl groups.
Uniqueness:
N~1~-Benzyl-N~1~,4-dimethyl-1,2-benzenediamine: is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-N-benzyl-1-N,4-dimethylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-12-8-9-15(14(16)10-12)17(2)11-13-6-4-3-5-7-13/h3-10H,11,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRYDQLDGFJNIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(C)CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


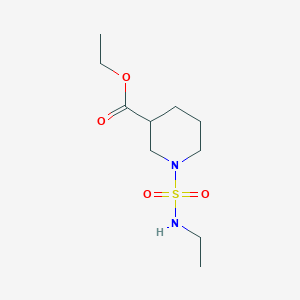
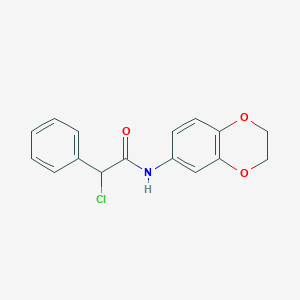
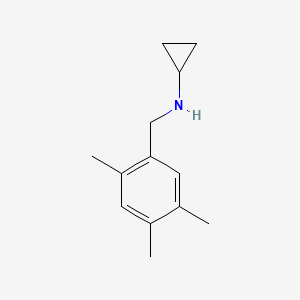
![Methyl 4-[(2-chloropropanoyl)amino]benzoate](/img/structure/B1386164.png)
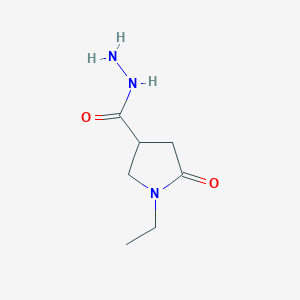
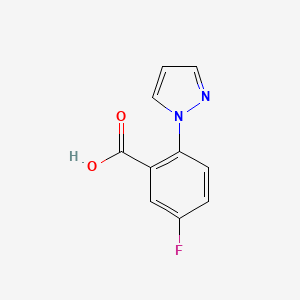
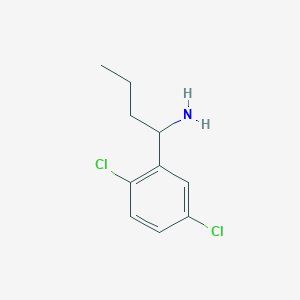
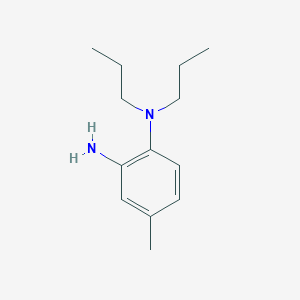
![3-[(Tert-butylsulfamoyl)methyl]benzoic acid](/img/structure/B1386170.png)
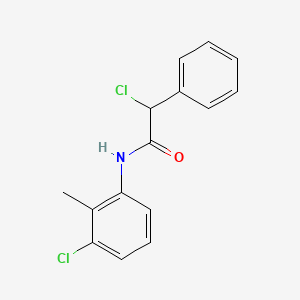
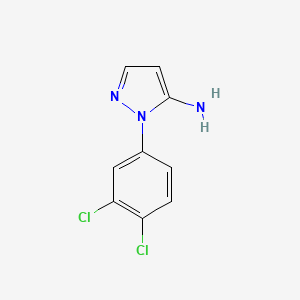
![6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid](/img/structure/B1386174.png)
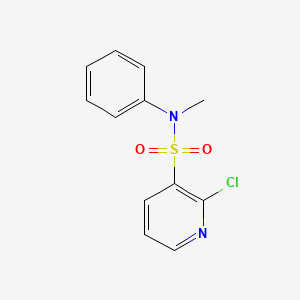
![4-[Bis(2-methylpropyl)amino]-4-oxobutanoic acid](/img/structure/B1386180.png)
